4-Ethoxy-3-fluoroaniline hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-fluoroaniline hydrochloride typically involves the reaction of 4-ethoxy-3-fluoroaniline with hydrochloric acid. The process may include steps such as nitration, reduction, and halogenation . Specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure consistency and quality. These methods may include the use of automated reactors and purification systems to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-fluoroaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine . Reaction conditions such as temperature, pressure, and solvent can vary depending on the specific reaction being performed .
Major Products
The major products formed from these reactions can include various derivatives of this compound, depending on the specific reaction and conditions used .
Scientific Research Applications
4-Ethoxy-3-fluoroaniline hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. These interactions can affect various biochemical processes, such as enzyme activity and signal transduction . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Ethoxy-3-fluoroaniline hydrochloride include:
- 4-Ethoxy-2-fluoroaniline hydrochloride
- 4-Ethoxy-3-chloroaniline hydrochloride
- 4-Ethoxy-3-bromoaniline hydrochloride
Uniqueness
This compound is unique due to its specific combination of ethoxy and fluoro substituents on the aniline ring, which can influence its chemical reactivity and biological activity . This uniqueness makes it valuable for specific research applications where these properties are desired .
Properties
IUPAC Name |
4-ethoxy-3-fluoroaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-2-11-8-4-3-6(10)5-7(8)9;/h3-5H,2,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIZUHSWTLZVHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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